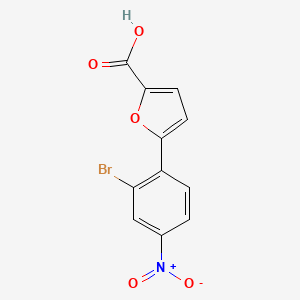

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

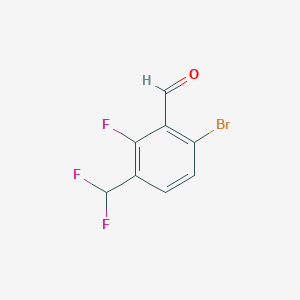

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid (BNF2C) is a heterocyclic compound with a unique structure. It is a powerful compound with a wide range of applications in the scientific and medical fields. BNF2C has been studied extensively in recent years, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

- Furan derivatives, including 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid, have shown promising antibacterial properties . Researchers have synthesized and evaluated novel furan derivatives for their efficacy against both gram-positive and gram-negative bacteria. These compounds could potentially serve as a basis for developing new antimicrobial agents.

- 5-Phenyl-furan-2-carboxylic acids, a class that includes our compound, have emerged as potential antitubercular therapeutics. They target iron acquisition in mycobacterial species, offering a novel approach to combat tuberculosis .

- Some furan derivatives, including 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid, interfere with iron homeostasis. This property could be harnessed for developing antimycobacterial agents .

- Furan compounds exhibit diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory effects. Additionally, they have potential as anticancer agents .

- High consistency of carbon dioxide content in substances containing furan derivatives indirectly confirms their purity. This property is relevant for various applications .

- The furan nucleus serves as a crucial building block in drug design. Medicinal chemists explore various synthetic methods to create furan-related compounds, aiming to address microbial resistance and enhance drug safety .

Antibacterial Activity

Antitubercular Agents

Iron Homeostasis Modulation

Biological and Pharmacological Effects

Carbon Dioxide Content Consistency

Drug Development and Medicinal Chemistry

Mechanism of Action

Target of Action

The primary target of 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid is related to the iron acquisition process in mycobacterial species . The compound interacts with a protein target known as MbtI from Mycobacterium tuberculosis .

Biochemical Pathways

The compound is thought to affect the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis . This pathway is critical for the survival and virulence of the bacteria. By targeting this pathway, the compound could potentially inhibit the growth and proliferation of the bacteria.

Result of Action

Given its potential role in disrupting iron acquisition in mycobacterial species, it could lead to the inhibition of bacterial growth and survival .

properties

IUPAC Name |

5-(2-bromo-4-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO5/c12-8-5-6(13(16)17)1-2-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQZOLQAKAAQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)